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Compound of Interest

Compound Name: BI-135585

Cat. No.: B606072 Get Quote

BI-135585 Technical Support Center
This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the use of BI-135585, a potent and selective

11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) inhibitor. Here you will find troubleshooting

guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate

your research.

Frequently Asked Questions (FAQs)
Q1: What is BI-135585 and what is its primary target?

A1: BI-135585 is a potent, selective, and orally active small molecule inhibitor of 11β-

hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] Its primary mechanism of action is to

block the conversion of inactive cortisone to active cortisol within cells, thereby reducing local

glucocorticoid levels.

Q2: What is the reported potency of BI-135585?

A2: BI-135585 has been shown to be a highly potent inhibitor of 11β-HSD1 with reported IC50

values of 13 nM and 4.3 nM in different assays.[1][2][3]

Q3: How selective is BI-135585 for 11β-HSD1 over other hydroxysteroid dehydrogenases?
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A3: BI-135585 is reported to have a high degree of selectivity for 11β-HSD1, exhibiting over

1000-fold greater potency for 11β-HSD1 compared to other hydroxysteroid dehydrogenases.[1]

While a detailed public dataset of IC50 values against a full panel of HSD isoforms is not

readily available, the high selectivity is a key feature of this compound.

Q4: In what types of experimental systems has the activity of BI-135585 been characterized?

A4: The inhibitory activity of BI-135585 has been demonstrated in various systems, including in

vitro enzymatic assays with recombinant human 11β-HSD1, ex vivo assays using fresh human

and cynomolgus monkey adipose tissue, and in vivo studies in animals and humans where

inhibition of 11β-HSD1 is assessed through biomarkers such as the urinary ratio of cortisol to

cortisone metabolites.[2][4]
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Issue Possible Cause Suggested Solution

Inconsistent IC50 values in in

vitro assays.

1. Variability in recombinant

enzyme activity.2. Purity and

stability of BI-135585.3. Assay

conditions (e.g., incubation

time, substrate concentration).

1. Use a standardized lot of

recombinant 11β-HSD1 and

include a reference inhibitor in

each experiment.2. Verify the

purity of BI-135585 by HPLC.

Prepare fresh stock solutions

and store them appropriately.3.

Optimize and standardize

assay conditions. Ensure

substrate concentration is at or

below the Km for the enzyme.

Low or no inhibition observed

in cell-based assays.

1. Low cell permeability of the

compound.2. High protein

binding in cell culture

medium.3. Inadequate

incubation time.

1. While BI-135585 is orally

active, consider using

permeability-enhancing

reagents if needed, though this

is not typically reported as an

issue.2. Reduce the serum

concentration in the culture

medium during the experiment,

if compatible with cell health.3.

Perform a time-course

experiment to determine the

optimal incubation time for

maximal inhibition.

Variability in ex vivo adipose

tissue inhibition.

1. Differences in tissue

handling and viability.2. Inter-

individual variability in 11β-

HSD1 expression.3.

Incomplete tissue penetration

of the inhibitor.

1. Standardize the protocol for

adipose tissue collection,

transport, and processing to

maintain tissue viability.2.

Normalize the inhibition data to

the total protein concentration

or a housekeeping gene

expression level.3. Ensure

adipose tissue explants are of

a consistent and small size to
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allow for adequate diffusion of

the inhibitor.

Unexpected in vivo results or

lack of efficacy.

1. Suboptimal dosing or route

of administration.2.

Pharmacokinetic issues in the

animal model.3. Tachyphylaxis

(diminishing response to

successive doses).

1. Perform a dose-response

study to determine the optimal

dose for the desired level of

target engagement.2. Conduct

pharmacokinetic studies to

assess the absorption,

distribution, metabolism, and

excretion (ADME) profile of BI-

135585 in your specific animal

model.3. Be aware that

tachyphylaxis in adipose tissue

has been observed with some

11β-HSD1 inhibitors after

continuous dosing.[5] Consider

this when designing long-term

studies.

Quantitative Data
Table 1: Potency of BI-135585 against 11β-HSD1

Assay System Target IC50 (nM) Reference

Enzymatic Assay Human 11β-HSD1 13 [1]

Human Adipocytes Human 11β-HSD1 4.3 [2][3]

Note: While BI-135585 is reported to be >1000-fold selective for 11β-HSD1, a comprehensive

public data table with specific IC50 values for other hydroxysteroid dehydrogenase isoforms is

not available.

Experimental Protocols
In Vitro 11β-HSD1 Inhibition Assay (HTRF-based)
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This protocol is a representative example for determining the in vitro potency of BI-135585
using a homogeneous time-resolved fluorescence (HTRF) assay.

1. Materials:

Recombinant human 11β-HSD1

Cortisone (substrate)

NADPH (cofactor)

Cortisol-d2 (HTRF tracer)

Anti-Cortisol-Cryptate (HTRF antibody)

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 4 mM EDTA, 2 mM MgCl2, and 0.1% BSA)

BI-135585 stock solution in DMSO

384-well low-volume microplates

2. Procedure:

Prepare serial dilutions of BI-135585 in DMSO and then dilute into the assay buffer.

Add 2 µL of the diluted BI-135585 or DMSO (vehicle control) to the wells of the 384-well

plate.

Add 4 µL of a solution containing recombinant human 11β-HSD1 and NADPH in assay

buffer.

Initiate the enzymatic reaction by adding 4 µL of a solution containing cortisone in assay

buffer.

Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

Stop the reaction by adding 5 µL of Cortisol-d2.

Add 5 µL of Anti-Cortisol-Cryptate.
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Incubate the plate at room temperature for 2 hours to allow for the development of the HTRF

signal.

Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm

and 665 nm).

Calculate the ratio of the 665 nm to 620 nm signals and determine the percent inhibition.

Plot the percent inhibition against the logarithm of the BI-135585 concentration and fit the

data to a four-parameter logistic equation to determine the IC50 value.

Ex Vivo Adipose Tissue 11β-HSD1 Inhibition Assay
This protocol describes a representative method for assessing the inhibitory activity of BI-
135585 in fresh adipose tissue explants.

1. Materials:

Freshly collected adipose tissue

Dulbecco's Modified Eagle Medium (DMEM)

[3H]-Cortisone (radiolabeled substrate)

Scintillation cocktail

BI-135585

24-well plates

Incubator (37°C, 5% CO2)

Scintillation counter

2. Procedure:

Immediately place freshly collected adipose tissue in ice-cold DMEM.

Mince the tissue into small fragments (e.g., 10-20 mg).
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Place one tissue fragment into each well of a 24-well plate containing pre-warmed DMEM.

Add BI-135585 at various concentrations to the wells. Include a vehicle control (DMSO).

Pre-incubate the tissue with the inhibitor for 30 minutes at 37°C in a 5% CO2 incubator.

Add [3H]-Cortisone to each well to a final concentration of approximately 100 nM.

Incubate for 2-4 hours at 37°C.

Stop the reaction by placing the plate on ice and removing the medium.

Extract the steroids from the medium using an organic solvent (e.g., ethyl acetate).

Separate [3H]-Cortisone and the product, [3H]-Cortisol, using thin-layer chromatography

(TLC) or high-performance liquid chromatography (HPLC).

Quantify the amount of [3H]-Cortisone and [3H]-Cortisol by scintillation counting.

Calculate the percent conversion of [3H]-Cortisone to [3H]-Cortisol and determine the

percent inhibition for each concentration of BI-135585.

Calculate the IC50 value by plotting percent inhibition against the log of the inhibitor

concentration.
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Caption: Mechanism of BI-135585 action in inhibiting cortisol production.
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Caption: Workflow for in vitro and ex vivo BI-135585 activity assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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